molecular formula C22H14N2O6 B15042461 2-(3-acetylphenyl)-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione

2-(3-acetylphenyl)-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione

Cat. No.: B15042461
M. Wt: 402.4 g/mol
InChI Key: KWQNWPGVZMYHCY-UHFFFAOYSA-N
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Description

2-(3-ACETYLPHENYL)-5-(3-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound that belongs to the class of isoindole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-ACETYLPHENYL)-5-(3-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. The process may start with the preparation of the isoindole core, followed by the introduction of the acetyl and nitrophenoxy groups through electrophilic aromatic substitution reactions. Common reagents used in these reactions include acetic anhydride, nitric acid, and various catalysts to facilitate the reaction under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

2-(3-ACETYLPHENYL)-5-(3-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The acetyl group can be reduced to an alcohol using reagents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while oxidation of the acetyl group could produce a carboxylic acid.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3-ACETYLPHENYL)-5-(3-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. For instance, the compound may inhibit certain enzymes or receptors, leading to a biological response. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(3-ACETYLPHENYL)-5-(3-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE: can be compared with other isoindole derivatives, such as:

Uniqueness

The uniqueness of 2-(3-ACETYLPHENYL)-5-(3-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both acetyl and nitrophenoxy groups on the isoindole core can lead to unique interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H14N2O6

Molecular Weight

402.4 g/mol

IUPAC Name

2-(3-acetylphenyl)-5-(3-nitrophenoxy)isoindole-1,3-dione

InChI

InChI=1S/C22H14N2O6/c1-13(25)14-4-2-5-15(10-14)23-21(26)19-9-8-18(12-20(19)22(23)27)30-17-7-3-6-16(11-17)24(28)29/h2-12H,1H3

InChI Key

KWQNWPGVZMYHCY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=CC(=C4)[N+](=O)[O-]

Origin of Product

United States

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